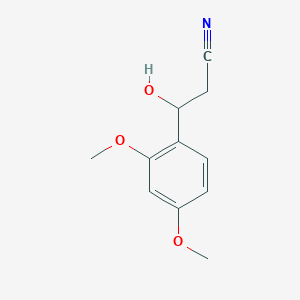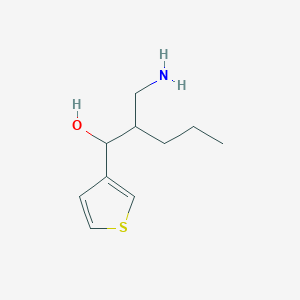![molecular formula C13H25FN2O6S B13564543 tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of tert-butyl groups, a fluorosulfonyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with appropriate reagents to introduce the fluorosulfonyl group and the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate in solvents like dimethylformamide.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products:
Substitution Reactions: Products include substituted carbamates with various nucleophiles.
Deprotection Reactions: The major product is the free amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of protected amino acids and peptides .
Biology and Medicine: In biological and medical research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butoxycarbonyl group serves as a protective group, which can be removed to expose the active amine .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (3-aminopropyl)carbamate: Another carbamate with a different substitution pattern.
3-(Boc-amino)-1-propanol: A related compound with a hydroxyl group instead of a fluorosulfonyl group.
Uniqueness: tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C13H25FN2O6S |
|---|---|
Peso molecular |
356.41 g/mol |
Nombre IUPAC |
tert-butyl N-[2-fluorosulfonyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H25FN2O6S/c1-12(2,3)21-10(17)15-7-9(23(14,19)20)8-16-11(18)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)(H,16,18) |
Clave InChI |
WLLVNWDQEAVONU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


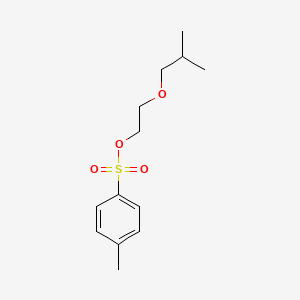
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)
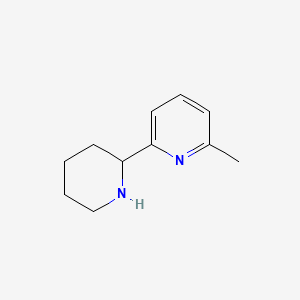

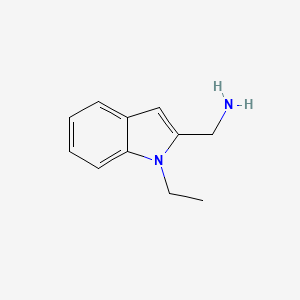
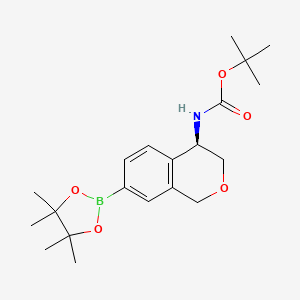
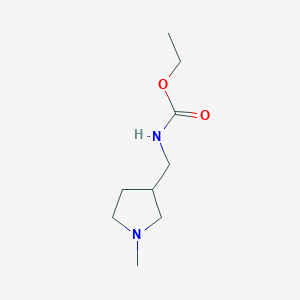
![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
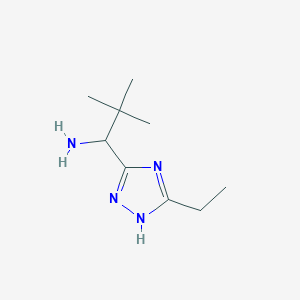
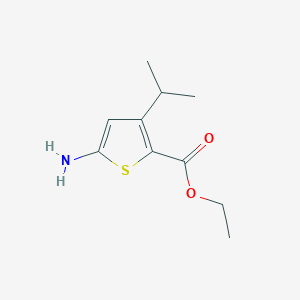
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
